molecular formula C6H7NO2S B1383344 2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde CAS No. 1803605-24-4

2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde

Cat. No. B1383344
CAS RN: 1803605-24-4
M. Wt: 157.19 g/mol
InChI Key: ORNOGKBIVRRYLG-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde (2-HETC) is an important molecule in the field of organic chemistry. It is a versatile chemical that can be used for a wide range of applications, including synthesis, drug discovery, and biochemistry. This molecule has been studied extensively in recent years, and its potential for use in a variety of fields is becoming increasingly clear.

Scientific Research Applications

Synthesis of Derivatives

2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde and related compounds are used as starting materials for synthesizing various bioactive substances. For instance, reactions with phenylhydrazine, isoniazid, and N-substituted rhodanines have led to the development of new 1,3-thiazole derivatives, which are of interest due to their potential bioactive properties (Sinenko et al., 2016).

Reaction Studies

Studies involving the condensation reactions of related thiazole-carbaldehydes, such as 2-phenyl-thiazol-4-carbaldehyde, with other compounds like 2-bromoacetophenone, are important for understanding the chemical behavior and potential applications of these substances. These reactions result in various compounds, further analyzed using spectroscopic methods (Zaharia et al., 2008).

Anticancer and Antiviral Activities

Thiazole derivatives, including those synthesized from compounds like this compound, have been evaluated for their anticancer and antiviral activities. For instance, specific thiazole-6-carbaldehydes showed promising results against leukemia and various viruses, indicating their potential as therapeutic agents (Lozynskyi et al., 2016).

Photophysical Studies

The ESIPT processes (Excited-State Intramolecular Proton Transfer) and photophysical properties of certain thiazole-4-carbaldehyde derivatives have been explored. This research provides insight into the behavior of these compounds in excited states, which is crucial for their potential applications in fluorescent sensing and other photophysical applications (Su & Fang, 2020).

properties

IUPAC Name

2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNOGKBIVRRYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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